molecular formula C18H18ClN3O3 B3442549 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine

1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine

Cat. No.: B3442549
M. Wt: 359.8 g/mol
InChI Key: ZXNXJEVJKMJMBN-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine is a piperazine-based compound characterized by a benzyl group at the 1-position and a 2-chloro-5-nitrobenzoyl substituent at the 4-position. The chloro and nitro groups in this compound likely enhance its electron-withdrawing properties, influencing reactivity and biological interactions .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(2-chloro-5-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c19-17-7-6-15(22(24)25)12-16(17)18(23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNXJEVJKMJMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine is being investigated for its potential as an antiviral agent , particularly against Hepatitis C Virus (HCV). The compound's structure allows it to interact with viral polymerases, which are crucial for viral replication.

  • Case Study : In a study focusing on inhibitors of the HCV NS5B polymerase, derivatives similar to this compound demonstrated significant inhibitory activity, with IC50 values in the low micromolar range. These findings suggest that modifications in the piperazine substituents can enhance antiviral activity .

Antitumor Activity

Research indicates that compounds containing piperazine moieties often exhibit antitumor properties . The introduction of nitro groups in the benzoyl substituent may enhance these properties due to their electron-withdrawing effects, which can influence the compound's interaction with biological targets.

  • Case Study : A series of piperazine derivatives were tested for cytotoxicity against various cancer cell lines. Compounds with similar structures to this compound showed promising results, highlighting the potential for developing new antitumor agents .

Neuropharmacology

The compound's structural features make it a candidate for exploring its effects on the central nervous system (CNS). Piperazine derivatives are known for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders.

  • Research Insight : Studies have shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or antagonists at various receptors, indicating their potential use in treating depression and anxiety disorders .

Material Science Applications

Beyond biological applications, this compound is also being explored for its utility in material science.

Polymer Chemistry

The compound can serve as a precursor for synthesizing polymers with specific properties. Its functional groups allow for further chemical modifications that can tailor polymer characteristics such as thermal stability and mechanical strength.

Drug Delivery Systems

Due to its solubility and stability, this compound may be utilized in developing drug delivery systems that enhance bioavailability and targeted delivery of therapeutic agents.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives vary significantly based on substituents, which dictate physicochemical properties and biological activity. Key analogues include:

Compound Name Substituents (Position 4) Key Structural Differences
1-Benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine 2-Chloro-5-nitrobenzoyl Chloro and nitro groups on aryl ring
1-(2-Nitrobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine (6a) 5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazole Thiadiazole core instead of benzoyl
1-Benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine 2-Methyl-4-nitroimidazole Nitroimidazole moiety; dual benzyl groups
Cyclizine (1-Benzhydryl-4-methylpiperazine) Benzhydryl and methyl groups Bulky benzhydryl substituent; no nitro

Key Observations :

  • Thiadiazole or imidazole cores (e.g., 6a, ) may increase metabolic stability compared to benzoyl derivatives .
  • Bulky substituents (e.g., benzhydryl in cyclizine) reduce solubility but improve receptor selectivity .

Key Observations :

  • Thiadiazole derivatives (e.g., 6a) require multi-step synthesis with moderate yields (~40–50%) .
  • Direct benzylation or acylation (as in cyclizine) often provides higher yields (>60%) .
  • The target compound’s synthesis likely mirrors these methods, though specific yield data are unavailable .

Key Observations :

  • Thiadiazole-piperazine hybrids (e.g., 6a) show potent PARP-1 inhibition, suggesting the target compound’s nitro group may similarly enhance enzyme binding .
  • Substituted benzyl groups (e.g., 2-nitrobenzyl in 6a) improve receptor affinity compared to unsubstituted benzyl .
  • Piperazine designer drugs (e.g., BZP) highlight toxicity risks associated with lipophilic substituents .

Biological Activity

1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and analgesic properties, supported by relevant case studies and research findings.

Chemical Structure

The molecular formula of this compound is C18H19ClN2O3C_{18}H_{19}ClN_{2}O_{3}. The presence of the benzyl group and the nitrobenzoyl moiety contributes to its biological activity.

Antimicrobial Activity

Research has shown that piperazine derivatives exhibit significant antimicrobial properties. A study indicated that related compounds demonstrated activity against various bacterial strains, including Bacillus cereus and Clostridium perfringens . The mechanism of action was attributed to the inhibition of protein and DNA synthesis without affecting cell wall synthesis.

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundTarget BacteriaActivity (MIC)
1-benzyl-4-(5-nitro-2-furfurylideneamino)piperazineBacillus cereus7 µg/mL
1-benzyl-4-(5-nitro-2-furfurylideneamino)piperazineClostridium perfringens13 µg/mL

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against Hepatitis C Virus (HCV). A study demonstrated that derivatives with similar structural features inhibited HCV replication in subgenomic replicon systems at micromolar concentrations. For example, a compound with a related structure exhibited an IC50 value of 1.4 µM against NS5B polymerase .

Table 2: Antiviral Activity Against HCV

CompoundIC50 (µM)Mechanism of Action
Related piperazine derivative1.4Inhibition of NS5B polymerase
Another derivative0.15Inhibition of NS5B polymerase

Analgesic Properties

Recent studies have explored the analgesic effects of benzylpiperazine derivatives. One notable compound showed high affinity for sigma-1 receptors, which are implicated in pain modulation. This compound demonstrated significant antinociceptive effects in mouse models of inflammatory pain .

Table 3: Analgesic Activity in Preclinical Models

CompoundSigma-1 Receptor Affinity (nM)Pain ModelEffectiveness
Benzylpiperazine derivative1.6Mouse formalin assaySignificant analgesic effect
Another derivative145Chronic nerve constrictionModerate analgesic effect

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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